molecular formula C15H14N2O3 B14592397 (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one CAS No. 61298-28-0

(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one

Cat. No.: B14592397
CAS No.: 61298-28-0
M. Wt: 270.28 g/mol
InChI Key: VSTQRSGTVPVEOS-HIFRSBDPSA-N
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Description

(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the naphthyl and nitro groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert the nitro group to an amine.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or organolithium reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups and stereochemistry.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (5R,6S)-6-[(1R)-1-Hydroxyethyl]-7-oxo-3-[(3R)-3-pyrrolidinylthio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
  • (3AR,5R,6S,6aR)-6-(benzyloxy)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole

Uniqueness

What sets (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with different molecular targets and undergo specific chemical reactions that other compounds may not.

Properties

CAS No.

61298-28-0

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one

InChI

InChI=1S/C15H14N2O3/c18-14-9-8-13(17(19)20)15(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9H2,(H,16,18)/t13-,15+/m1/s1

InChI Key

VSTQRSGTVPVEOS-HIFRSBDPSA-N

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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